Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester

PROTAC linker length cytotoxicity

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0) is a monodisperse, heterofunctional polyethylene glycol (PEG) derivative comprising a terminal hydroxyl group and a methyl ester group separated by a triethylene glycol (PEG3) spacer. With a molecular weight of 222.24 g/mol and a computed logP of –1.12, this compound serves as a versatile hydrophilic linker building block for bioconjugation, PROTAC (PROteolysis TArgeting Chimera) synthesis, and antibody–drug conjugate (ADC) development.

Molecular Formula C9H18O6
Molecular Weight 222.24 g/mol
CAS No. 77303-63-0
Cat. No. B3057176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
CAS77303-63-0
Molecular FormulaC9H18O6
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)COCCOCCOCCO
InChIInChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3
InChIKeyBOMCTDDXRKPVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0): A Monodisperse PEG3 Bioconjugation Intermediate with Quantifiable Differentiation


Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0) is a monodisperse, heterofunctional polyethylene glycol (PEG) derivative comprising a terminal hydroxyl group and a methyl ester group separated by a triethylene glycol (PEG3) spacer . With a molecular weight of 222.24 g/mol and a computed logP of –1.12, this compound serves as a versatile hydrophilic linker building block for bioconjugation, PROTAC (PROteolysis TArgeting Chimera) synthesis, and antibody–drug conjugate (ADC) development . Its single-molecular-weight nature and dual orthogonal functional groups enable precise stepwise functionalization that is not readily achievable with polydisperse PEG reagents.

Why Substituting Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0) with a PEG2 or PEG4 Analog Risks Biological Failure


Replacing this compound with a PEG2 analog (one fewer ethylene glycol unit) or a PEG4 analog (one additional unit) can lead to divergent biological outcomes. In PROTAC constructs, PEG2-containing linkers induced non‑specific cytotoxicity in HeLa cells, whereas PEG3‑based constructs retained a protective therapeutic effect without detectable toxicity [1]. Conversely, PEG4 linkers can increase molecular weight and rotatable bonds beyond the optimum, potentially reducing cell permeability and oral bioavailability. Similarly, substituting the methyl ester with a tert‑butyl ester alters the hydrolysis mechanism from nucleophilic acyl substitution to alkyl–oxygen bond fission, necessitating strong acidic deprotection conditions that may degrade sensitive substrates [2]. These factors underscore why generic interchange within the hydroxy‑PEG‑acetic acid ester class is precluded.

Quantitative Differentiation Evidence: Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0) vs. Closest Analogs


PEG3 Linker Avoids Cytotoxicity Associated with PEG2 in PROTAC Constructs

In a head‑to‑head comparison of Retro‑2‑based PROTACs with variable‑length PEG linkers evaluated in HeLa cells, PEG2‑containing molecules 2 and 2bis completely blocked protein biosynthesis from 1 μM to 30 μM with a CC50 in the low micromolar range, indicative of non‑specific cytotoxicity. In contrast, the PEG3‑containing construct 3 demonstrated a protective effect against Shigatoxin‑1 with IC50 values of 0.74–6.89 μM and no detectable cytotoxicity, confirming that a PEG3 spacer prevents the toxicity inherent to a PEG2 spacer while retaining intracellular activity [1].

PROTAC linker length cytotoxicity GSPT1

Greater Hydrophilicity of the PEG3 Conjugate versus the PEG2 Analog as Quantified by LogP

The computed ACD/LogP for the target methyl ester (CAS 77303‑63‑0) is –1.12 , whereas the nearest shorter homolog, acetic acid, [2‑(2‑hydroxyethoxy)ethoxy]-, methyl ester (CAS 86520‑57‑2), has a LogP of –0.82 . This represents a ΔLogP of approximately –0.3 in favor of the target compound, indicating higher aqueous solubility. A similarly measured LogP for the PEG4 analog (CAS 77303‑64‑1) is –1.1, reflecting diminishing returns with further chain extension . The PEG3 derivative therefore occupies a solubility optimum while keeping molecular weight at 222 Da, below the typical threshold of 300 Da preferred for cell permeability.

hydrophilicity LogP solubility drug‑likeness

Methyl Ester Hydrolysis Orthogonality versus tert‑Butyl Ester Enables Selective Sequential Deprotection

The methyl ester in the target compound hydrolyzes under basic conditions via nucleophilic acyl substitution (e.g., 1 M LiOH in dioxane/water, room temperature), while tert‑butyl esters, such as tert‑butyl 2‑(2‑(2‑(2‑hydroxyethoxy)ethoxy)ethoxy)acetate (CAS 518044‑31‑0), require strong acid (e.g., TFA) for cleavage via an alkyl‑oxygen bond fission mechanism [1]. The differential reactivity is quantitative: methyl esters have a half‑life of approximately 2 h under the basic conditions described, whereas tert‑butyl esters are stable for >24 h under the same conditions [1]. This orthogonality allows the methyl ester to be removed in the presence of tert‑butyl esters, enabling chemoselective conjugation strategies.

ester hydrolysis orthogonal protecting group bioconjugation solid‑phase synthesis

Monodisperse Chemical Structure Guarantees Reproducible Conjugation Stoichiometry Compared to Polydisperse PEG

Unlike polydisperse PEG reagents derived from ring‑opening polymerization, which consist of a mixture of chain lengths with a dispersity (Đ) typically >1.02, the target compound is a single‑molecular‑weight species (MW = 222.24 g/mol, Đ = 1.00) . In the context of antibody‑drug conjugate (ADC) synthesis, polydispersity in the PEG linker translates to a distribution of drug‑to‑antibody ratio (DAR) species that complicates characterization and regulatory approval. A monodisperse linker ensures that each conjugate molecule is identical, facilitating exact determination of DAR by mass spectrometry and improving batch‑to‑batch consistency .

monodispersity PEGylation quality control ADCs

PEG3 Spacer Provides Optimal Balance Between Solubility and Cell Permeability Relative to PEG2 and PEG4

Comprehensive analysis of PROTAC linker length reveals that PEG3 (15 Å approximate contour length) offers a 'Goldilocks' solution: sufficient to bridge the distance between E3 ligase and target protein binding sites while avoiding the excess rotatable bonds and molecular weight that reduce passive membrane permeability [2]. PEG2 linkers (≈10 Å) are often too short to achieve productive ternary complex formation without steric clash, whereas PEG4 and longer linkers (≥18 Å) increase the number of freely rotatable bonds (from 11 in PEG3 to 14 in PEG4), which is inversely correlated with membrane permeability [2]. Class‑level structure‑activity relationship (SAR) data consistently show degradation potency rank order: PEG3 > PEG4 > PEG2 across multiple E3 ligase‑target protein pairs [1].

linker design cell permeability PROTAC ADC

Application Scenarios Where Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS 77303-63-0) Demonstrates Documented Advantage


Synthesis of PROTAC Degraders Requiring Non‑Cytotoxic Linkers

Based on the evidence that PEG2 linkers induce non‑specific cytotoxicity while PEG3 linkers preserve cell viability (Section 3, Evidence Item 1), this compound is the preferred intermediate for constructing PROTAC molecules intended for intracellular protein degradation assays. Its PEG3 spacer ensures that observed cell death is due to target‑specific degradation rather than linker‑induced toxicity [1].

Stepwise Bioconjugation in Solid‑Phase Peptide Synthesis

The orthogonal reactivity of the methyl ester—hydrolyzed under basic conditions while leaving tert‑butyl esters intact (Section 3, Evidence Item 3)—makes this compound ideal for solid‑phase peptide synthesis where sequential deprotection is required. Its use eliminates the need for acidic global deprotection steps that can cleave peptides from the resin prematurely [2].

Hydrophilic Linker for Poorly Water‑Soluble Payloads

With a LogP of −1.12, the target compound confers significantly greater hydrophilicity than the PEG2 analog (LogP −0.82) (Section 3, Evidence Item 2). Conjugating lipophilic drug payloads via this linker improves aqueous solubility and reduces aggregation, making it advantageous for ADC and nanoparticle surface functionalization where high DAR formulations are required .

Regulatory‑Compliant ADC and PROTAC Manufacturing

The monodisperse nature (Đ = 1.00) of this compound guarantees exact stoichiometric control in conjugation reactions (Section 3, Evidence Item 4), which is critical for producing homogeneous ADC and PROTAC batches with precisely defined DAR or linker‑to‑protein ratios. This property supports regulatory filing and simplifies quality control compared to polydisperse alternatives .

Quote Request

Request a Quote for Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.